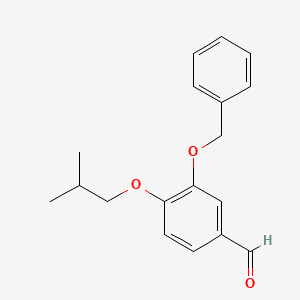

3-(Benzyloxy)-4-isobutoxybenzaldehyde

Description

3-(Benzyloxy)-4-isobutoxybenzaldehyde is a substituted benzaldehyde derivative characterized by a benzyloxy group (-OCH₂C₆H₅) at the 3-position and an isobutoxy group (-OCH₂CH(CH₃)₂) at the 4-position of the benzene ring. Its molecular formula is C₁₈H₂₀O₃, with a molar mass of 284.35 g/mol. This compound is of interest in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers, where its electron-donating alkoxy substituents influence reactivity and regioselectivity in subsequent reactions such as nucleophilic additions or condensations .

Properties

IUPAC Name |

4-(2-methylpropoxy)-3-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3/c1-14(2)12-20-17-9-8-16(11-19)10-18(17)21-13-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQEQAHMZTGXKBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-4-isobutoxybenzaldehyde typically involves the following steps:

Starting Material: The synthesis begins with a suitable benzaldehyde derivative.

Benzyloxy Substitution:

Isobutoxy Substitution: The isobutoxy group is introduced via an etherification reaction, where isobutanol reacts with the intermediate compound in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-4-isobutoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzyloxy and isobutoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles such as halides, amines, or thiols

Major Products

Oxidation: 3-(Benzyloxy)-4-isobutoxybenzoic acid

Reduction: 3-(Benzyloxy)-4-isobutoxybenzyl alcohol

Substitution: Depending on the nucleophile, products can vary widely.

Scientific Research Applications

3-(Benzyloxy)-4-isobutoxybenzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-isobutoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The benzyloxy and isobutoxy groups may influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

The compound 3-Dimethylaminomethyl-4-isopropoxy-benzaldehyde (CAS 947012-68-2, molecular formula C₁₃H₁₉NO₂, molar mass 221.3 g/mol) provides a relevant comparison . Key differences include:

- Substituent at position 3: Target compound: Benzyloxy group (bulky, lipophilic, electron-donating). Analogue: Dimethylaminomethyl group (-CH₂N(CH₃)₂, smaller, polar, basic).

- Substituent at position 4 :

- Target compound : Isobutoxy (branched alkoxy, moderate steric hindrance).

- Analogue : Isopropoxy (less bulky, shorter alkyl chain).

Table 1: Comparative Properties

| Property | 3-(Benzyloxy)-4-isobutoxybenzaldehyde | 3-Dimethylaminomethyl-4-isopropoxy-benzaldehyde |

|---|---|---|

| Molecular Formula | C₁₈H₂₀O₃ | C₁₃H₁₉NO₂ |

| Molar Mass (g/mol) | 284.35 | 221.3 |

| Substituent at Position 3 | Benzyloxy (-OCH₂C₆H₅) | Dimethylaminomethyl (-CH₂N(CH₃)₂) |

| Substituent at Position 4 | Isobutoxy (-OCH₂CH(CH₃)₂) | Isopropoxy (-OCH(CH₃)₂) |

| Key Functional Features | Lipophilic, electron-donating | Polar, basic |

Physicochemical and Reactivity Differences

- Solubility: The benzyloxy group in the target compound enhances lipophilicity, reducing solubility in polar solvents (e.g., water) compared to the dimethylaminomethyl analogue, which exhibits higher solubility in polar aprotic solvents due to its basic amine group .

- Reactivity: The electron-donating benzyloxy and isobutoxy groups in the target compound activate the aromatic ring toward electrophilic substitution. In contrast, the dimethylaminomethyl group in the analogue introduces steric hindrance and directs reactivity via its lone pair of electrons, favoring different reaction pathways (e.g., Mannich reactions).

- Thermal Stability : The bulky isobutoxy group in the target compound may confer higher thermal stability compared to the isopropoxy group in the analogue due to reduced rotational freedom and increased van der Waals interactions.

Research Findings and Limitations

- Synthetic Challenges: The benzyloxy group in the target compound requires protective group strategies during multi-step syntheses, whereas the dimethylaminomethyl analogue may undergo unwanted side reactions (e.g., oxidation).

- Data Gaps: Limited comparative studies on the biological activity or catalytic performance of these compounds highlight the need for further research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.